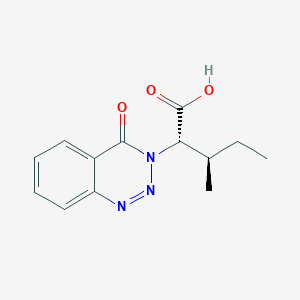

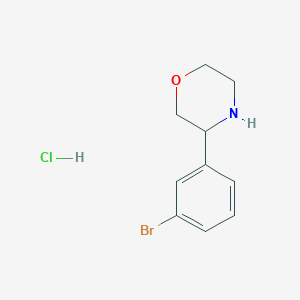

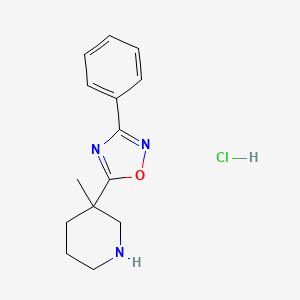

![molecular formula C8H14ClNO2 B3113487 Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride CAS No. 1956309-65-1](/img/structure/B3113487.png)

Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride

Vue d'ensemble

Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound “Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride” is a chemical with the CAS Number: 1523530-50-8 .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The InChI code for this compound is1S/C8H13NO2.ClH/c10-8(11)5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7+; . Chemical Reactions Analysis

There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Physical And Chemical Properties Analysis

The molecular weight of this compound is 191.66 . It is a white to yellow solid at room temperature .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride, also known as Exo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride, focusing on six unique applications:

Synthesis of Tropane Alkaloids

Exo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride is a crucial intermediate in the synthesis of tropane alkaloids. These alkaloids, such as cocaine and atropine, have significant pharmacological properties. The compound’s unique bicyclic structure facilitates the enantioselective construction of the tropane scaffold, which is essential for producing these biologically active molecules .

Drug Discovery and Development

The 8-azabicyclo[3.2.1]octane scaffold is a valuable structure in drug discovery due to its nitrogen-containing heterocycle. This core structure is often used as a key synthetic intermediate in the development of new pharmaceuticals. Its unique properties make it a challenging yet rewarding scaffold for creating novel therapeutic agents .

Neuropharmacology Research

This compound is also used in neuropharmacology research, particularly in the study of neurotransmitter systems. Its structure is similar to that of certain neurotransmitters, making it useful for investigating the mechanisms of action of various neuroactive drugs. Researchers utilize it to develop and test new compounds that can modulate neurotransmitter activity, potentially leading to new treatments for neurological disorders .

Chiral Synthesis

Exo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride is employed in chiral synthesis, where the goal is to produce molecules with specific three-dimensional arrangements. Its ability to form enantiomerically pure compounds is highly valuable in the synthesis of chiral drugs and other biologically active molecules. This application is crucial for ensuring the efficacy and safety of pharmaceuticals .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for constructing complex molecular architectures. Its rigid bicyclic structure provides a stable framework for various chemical transformations, making it a popular choice for synthesizing a wide range of organic compounds. Researchers leverage its properties to develop new synthetic methodologies and explore novel chemical reactions .

Material Science

Beyond its applications in pharmaceuticals and organic synthesis, Exo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride is also explored in material science. Its unique structure and reactivity make it a candidate for developing new materials with specific properties, such as polymers and advanced composites. These materials can have applications in various industries, including electronics, aerospace, and biotechnology .

Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications Exo-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of Exo-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is a core structure in the family of tropane alkaloids . Tropane alkaloids are known to interact with various biological targets, particularly neurotransmitter receptors in the nervous system .

Mode of Action

Tropane alkaloids typically function by binding to and modulating the activity of their target receptors .

Biochemical Pathways

The specific biochemical pathways affected by Exo-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involving neurotransmitters in the nervous system .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Exo-8-azabicyclo[32Similar compounds, such as tropane alkaloids, are known to be well absorbed and distributed throughout the body, metabolized by the liver, and excreted in urine .

Result of Action

The specific molecular and cellular effects of Exo-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to have a wide array of biological activities, including effects on the nervous system .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Exo-8-azabicyclo[32Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .

Propriétés

IUPAC Name |

(1R,2S,5R)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-8(11)6-3-1-5-2-4-7(6)9-5;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6+,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBOXYFYULDXLA-FNCXLRSCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2CCC1N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H]2CC[C@@H]1N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

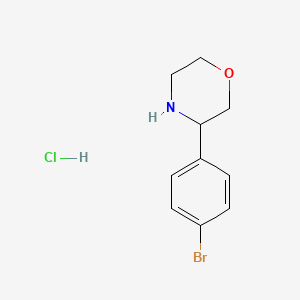

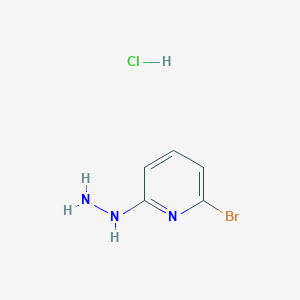

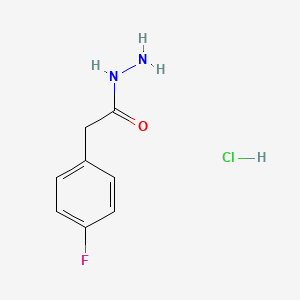

![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/structure/B3113419.png)

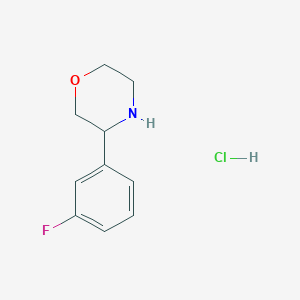

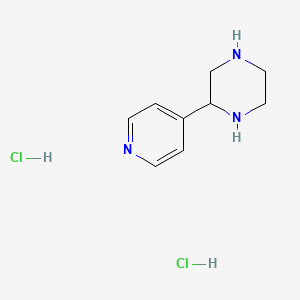

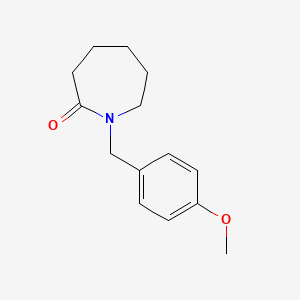

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride](/img/structure/B3113504.png)

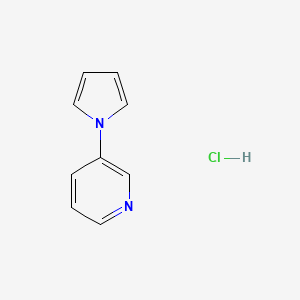

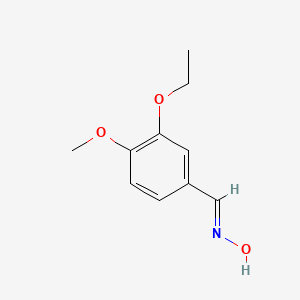

![tert-Butyl 1'-methyl-5'-oxo-1',5',6',7'-tetrahydrospiro[piperidine-4,4'-pyrrolo[2,3-c]pyridine]-1-carboxylate](/img/structure/B3113525.png)